4-(4-Cyclohexylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine
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Overview
Description
1-CYCLOHEXYL-4-{6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a cyclohexyl group, a thieno[2,3-d]pyrimidine moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOHEXYL-4-{6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE typically involves multi-step organic reactions. One common method includes the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[2,3-d]pyrimidin-4-ones . This intermediate can then be further reacted with cyclohexylamine and piperazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-CYCLOHEXYL-4-{6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thieno[2,3-d]pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-CYCLOHEXYL-4-{6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-CYCLOHEXYL-4-{6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, thereby modulating cellular pathways. For instance, compounds with similar structures have been shown to inhibit protein kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds are multi-targeted kinase inhibitors with significant anticancer activity.
Uniqueness
1-CYCLOHEXYL-4-{6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C18H26N4S |
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Molecular Weight |
330.5 g/mol |
IUPAC Name |
4-(4-cyclohexylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H26N4S/c1-2-15-12-16-17(19-13-20-18(16)23-15)22-10-8-21(9-11-22)14-6-4-3-5-7-14/h12-14H,2-11H2,1H3 |
InChI Key |
VLJOGDYASRXPSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4CCCCC4 |
Origin of Product |
United States |
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